molecular formula C21H14N4O4 B292736 N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide

N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide

Cat. No.: B292736
M. Wt: 386.4 g/mol
InChI Key: AHBIIDPJCHOMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a complex organic compound that features a unique fusion of furan, pyridine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide typically involves multi-step organic reactions. One common approach is the regiospecific metallation of furyl-4,5-dihydrooxazoles using butyllithium in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) as co-solvent . This metallated species can then react with various electrophiles to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development.

Medicine

This compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are investigating its effects on different biological targets to develop new treatments for diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide apart is its unique combination of furan, pyridine, and pyrimidine rings. This structure provides a distinct set of chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C21H14N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[13-(furan-2-yl)-11-(4-methylphenyl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide

InChI

InChI=1S/C21H14N4O4/c1-12-4-6-13(7-5-12)15-9-14(16-3-2-8-28-16)17-18-19(29-20(17)24-15)21(27)25(10-22-18)23-11-26/h2-11H,1H3,(H,23,26)

InChI Key

AHBIIDPJCHOMDG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O

Origin of Product

United States

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